4-{[(4-methylphenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]benzamide -

4-{[(4-methylphenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]benzamide

Catalog Number: EVT-3730375
CAS Number:
Molecular Formula: C21H17F3N2O3S
Molecular Weight: 434.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Amide bond formation: This is a key step in constructing the benzamide core structure. It typically involves reacting a carboxylic acid or its activated derivative (e.g., acyl chloride) with an amine in the presence of a suitable coupling reagent. [, , , ]
  • Sulfonamide formation: This step is relevant to derivatives containing a sulfonamide group. It involves reacting an amine with a sulfonyl chloride derivative. [, ]
  • Alkylation and arylation reactions: These reactions introduce specific alkyl or aryl groups to the benzamide scaffold, contributing to the diversity of the derivatives. [, ]
  • Cyclization reactions: In cases where the target molecule contains heterocyclic rings, specific cyclization reactions are employed using appropriate reagents and conditions. []
Molecular Structure Analysis

The molecular structure of benzamide derivatives has been extensively studied using techniques like X-ray crystallography, NMR spectroscopy, and computational modeling. [, , ] Key structural features impacting their properties include:

  • Substituent effects: The nature and position of substituents on the benzene ring, the nitrogen of the amide group, or other parts of the molecule drastically affect the physicochemical properties, influencing solubility, lipophilicity, and overall reactivity. [, ]
  • Intermolecular interactions: The presence of hydrogen bond donors (e.g., NH groups) and acceptors (e.g., carbonyl groups) allows for intermolecular hydrogen bonding, influencing crystal packing and interactions with biological targets. []
Mechanism of Action
  • Enzyme inhibition: Several benzamide derivatives act as enzyme inhibitors, binding to the active site of the enzyme and blocking its activity. Examples include α-glucosidase inhibitors [], acetylcholinesterase (AChE) inhibitors [], histone deacetylase inhibitors [], and tyrosine kinase inhibitors. [, , , , ]
  • Receptor antagonism: Some benzamide derivatives act as receptor antagonists, binding to a specific receptor and blocking the binding of its natural ligand. Examples include leukotriene D4 (LTD4) antagonists [, ] and CCR5 receptor antagonists. []
  • Ion channel modulation: Certain benzamide derivatives can modulate the activity of ion channels, affecting the flow of ions across cell membranes. [, , ]
Physical and Chemical Properties Analysis
  • Solubility: The presence of polar groups (e.g., amide, hydroxyl, amine) generally increases water solubility, while hydrophobic groups (e.g., alkyl chains, aromatic rings) decrease it. [, ]
  • LogP: This parameter measures the lipophilicity of a compound and is a crucial factor for determining its ability to cross cell membranes. [, ]
Applications
  • Drug discovery and development: Benzamide derivatives have been extensively explored as potential therapeutic agents for various diseases, including cancer, inflammation, and infectious diseases. [, , , , , , , , , ]
  • Agrochemical research: Certain benzamide derivatives exhibit insecticidal and herbicidal activities, making them valuable tools in agricultural research. [, , ]
  • Chemical probes: Due to their ability to interact with specific biological targets, some benzamide derivatives have been employed as chemical probes to study cellular processes and signaling pathways. [, ]
  • Materials science: Benzamide derivatives with specific functionalities have shown potential applications in material science, such as the development of polymers with high thermal stability and optical transparency. []
Future Directions
  • Exploration of novel scaffolds and substituents: The synthesis and evaluation of new benzamide derivatives with diverse structures and functionalities can lead to the discovery of compounds with improved potency, selectivity, and pharmacokinetic properties. []

N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamide

Compound Description: This compound serves as a key intermediate in the synthesis of a series of 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl] amino}-N-(un/substituted-phenyl)acetamides. These acetamides are being investigated for their potential as α-glucosidase and acetylcholinesterase inhibitors. []

4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]-n-5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)phenyl] benzamide (Nilotinib)

Compound Description: Nilotinib is a known tyrosine kinase inhibitor, specifically targeting BCR-ABL. It is clinically used for treating chronic myeloid leukemia (CML), including cases with the T315I resistance mutation. [, , , ]

2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053)

Compound Description: CHMFL-ABL-053 is identified as a potent, selective, and orally available inhibitor of BCR-ABL, SRC, and p38 kinases. This compound exhibits promising anti-leukemic activity and is under preclinical evaluation for CML treatment. []

4-[[5-[((2R)-2-methyl-4,4,4-trifluorobutyl)carbamoyl]-1-methyl indol- 3-yl]methyl]-3-methoxy-N-[(2-methylphenyl)sulfonyl]benzamide (ZENECA ZD3523)

Compound Description: This compound is a potent and selective leukotriene receptor antagonist with demonstrated oral activity in preclinical models of bronchoconstriction. Its R-enantiomer exhibits greater potency than the S-enantiomer. []

N-{3-[(4-methylbenzene-1-sulfonyl)imino]-6-oxocyclohexa-1,4-diene-1-yl}benzamides

Compound Description: This class of compounds are synthesized and studied for their reactions with hydrogen halides, demonstrating the influence of steric factors on their reactivity and potential biological activities. []

N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-3-[(4-methylphenyl)sulfonyl] Propanamide (Bicalutamide)

Compound Description: Bicalutamide is a clinically used nonsteroidal antiandrogen for treating prostate cancer. Its molecular structure and properties have been extensively studied using quantum chemical methods. []

N-(3-((4-amino-1-(trans-4-hydroxycyclohexyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)ethynyl)-4-methylphenyl)-4-methyl-3-(trifluoromethyl)benzamide (13an)

Compound Description: Compound 13an is identified as a multikinase inhibitor with potent activity against Src, KDR, and kinases in the MAPK pathway. It demonstrates promising anti-triple negative breast cancer activity in vitro and in vivo, with favorable pharmacokinetics and low toxicity. []

2-chloro-5-[3,6-dihydro-3-methyl-2,6-dioxo-4-(trifluoromethyl)-1-(2H)- pyrimidinyl]-4-fluoro-N-[[methyl(1-methylethyl)amino]sulfonyl]benzamide

Compound Description: This compound is a potent insecticide with various crystalline forms and hydrate forms that have been patented for their improved formulation and application properties in crop protection. [, ]

N-[(arylmethoxy)phenyl] carboxylic acids, hydroxamic acids, tetrazoles, and sulfonyl carboxamides

Compound Description: This is a broad category of compounds investigated as potential leukotriene D4 (LTD4) antagonists for inflammatory diseases. Specific derivatives within this class demonstrated potent oral activity in preclinical models. []

(2S)-2-hydroxy-3-methyl-N-[(2S)-1-{[(1S)-3-methyl-2-oxo-2,3,4,5-tetrahydro-1H-3-benzazepin-1-yl]amino}-1-oxopropan-2-yl]butanamide (LY450139, Semagacestat) and (2R)-2-[[(4-chlorophenyl)sulfonyl][[2-fluoro-4-(1,2,4-oxazol-3-yl)phenyl]methyl]amino-5,5,5-trifluoropentanamide (BMS-708163)

Compound Description: LY450139 and BMS-708163 are γ-secretase inhibitors (GSIs) investigated for their effects on cognitive function in mouse models of Alzheimer's disease. They demonstrated both beneficial and detrimental effects on memory depending on dosing regimen and mouse genotype. []

N-((1S)-1-{[4-((2S)-2-{[(2,4-dichlorophenyl)sulfonyl]amino}-3-hydroxypropanoyl)-1-piperazinyl]carbonyl}-3-methylbutyl)-1-benzothiophene-2-carboxamide (GSK1016790)

Compound Description: GSK1016790 is a potent agonist of the transient receptor potential vanilloid 4 (TRPV4) ion channel. It has been instrumental in studying the role of TRPV4 in airway smooth muscle contraction and inflammation. [, ]

4-(3-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)carbamoyl)phenyl)-1-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methyl)piperazine 1-oxide (Venetoclax N-oxide, VNO) and 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methoxy)piperazin-1-yl)-N-((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)benzamide (Venetoclax hydroxylamine impurity, VHA)

Compound Description: Venetoclax N-oxide (VNO) and Venetoclax hydroxylamine impurity (VHA) are identified as oxidative impurities of Venetoclax, a Bcl-2 inhibitor used in cancer treatment. VNO can undergo a [, ] Meisenheimer rearrangement to form VHA. []

Properties

Product Name

4-{[(4-methylphenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]benzamide

IUPAC Name

4-[(4-methylphenyl)sulfonylamino]-N-[3-(trifluoromethyl)phenyl]benzamide

Molecular Formula

C21H17F3N2O3S

Molecular Weight

434.4 g/mol

InChI

InChI=1S/C21H17F3N2O3S/c1-14-5-11-19(12-6-14)30(28,29)26-17-9-7-15(8-10-17)20(27)25-18-4-2-3-16(13-18)21(22,23)24/h2-13,26H,1H3,(H,25,27)

InChI Key

SPUQSCRFPWYDCM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.